Home > Products > Screening Compounds P17551 > N-(DOET) Fentanyl (hydrochloride)
N-(DOET) Fentanyl (hydrochloride) -

N-(DOET) Fentanyl (hydrochloride)

Catalog Number: EVT-10949357
CAS Number:
Molecular Formula: C27H39ClN2O3
Molecular Weight: 475.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-(Dimethyl(2-phenylethyl)amino)-N-phenylpropanamide, commonly referred to as N-(DOET) Fentanyl (hydrochloride), is a synthetic opioid that belongs to the class of compounds known as fentanyls. This compound is structurally related to fentanyl, a potent analgesic widely used in medical settings for pain management and anesthesia. N-(DOET) Fentanyl is classified as a phenethylamine and is recognized for its high potency and potential for abuse, similar to other fentanyl analogs.

Source

N-(DOET) Fentanyl is synthesized in laboratory settings and has been studied primarily for its pharmacological properties and potential applications in pain management. Its structure allows it to interact effectively with opioid receptors in the brain, leading to significant analgesic effects.

Classification

N-(DOET) Fentanyl is classified under synthetic opioids, specifically within the category of fentanyl analogs. Due to its structural similarities with other fentanyls, it exhibits comparable pharmacological properties, including analgesic potency and risk of respiratory depression.

Synthesis Analysis

Methods

The synthesis of N-(DOET) Fentanyl typically involves several steps that include the formation of the piperidine ring and subsequent acylation processes. A common synthetic route begins with the preparation of N-phenethyl-4-piperidone as a precursor, which undergoes reductive amination to yield the desired compound.

Technical Details

  1. Starting Materials: The synthesis often starts with N-phenethyl-4-piperidone and an appropriate acyl chloride.
  2. Reagents: Common reagents include sodium triacetoxyborohydride for reductive amination and various solvents such as methylene chloride.
  3. Conditions: The reactions are typically carried out under controlled temperatures (often around room temperature) and may require specific atmospheric conditions (inert gas environments) to prevent unwanted side reactions.
Molecular Structure Analysis

Structure

The molecular structure of N-(DOET) Fentanyl features a piperidine ring substituted with a dimethylamino group and a phenyl group. The presence of these functional groups contributes to its high affinity for opioid receptors.

Chemical Reactions Analysis

Reactions

N-(DOET) Fentanyl can participate in various chemical reactions typical of amides and piperidines, including hydrolysis, acylation, and reductive transformations.

Technical Details

  1. Hydrolysis: Under acidic or basic conditions, N-(DOET) Fentanyl can hydrolyze to form corresponding carboxylic acids.
  2. Acylation: The amine groups can be acylated further to create derivatives that may exhibit varying pharmacological properties.
  3. Reductive Transformations: Reduction reactions can modify the piperidine ring or alter substituents on the phenyl groups.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Mechanism of Action

N-(DOET) Fentanyl acts primarily as an agonist at the mu-opioid receptors in the central nervous system. Upon binding to these receptors, it mimics the effects of endogenous opioids, leading to analgesia, sedation, and euphoria.

Process

  1. Receptor Binding: The compound binds effectively to mu-opioid receptors due to its structural compatibility.
  2. Signal Transduction: Activation of these receptors leads to inhibition of adenylate cyclase activity, resulting in decreased neurotransmitter release.
  3. Physiological Effects: This action results in reduced perception of pain, altered emotional response to pain, and potential respiratory depression.

Data from pharmacological studies indicate that N-(DOET) Fentanyl exhibits high binding affinity compared to traditional opioids .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in organic solvents such as ethanol and methylene chloride; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or heat.
  • Melting Point: Specific melting point data are not widely published but are expected to fall within typical ranges for similar compounds.

Relevant analyses indicate that while stable, care must be taken during handling due to its potency and potential toxicity .

Applications

Scientific Uses

  1. Analytical Reference Standard: Used in research laboratories for analytical purposes, particularly in studies involving opioid receptor interactions.
  2. Pharmacological Research: Investigated for its effects on pain pathways and potential therapeutic uses in managing severe pain conditions.
  3. Toxicology Studies: Evaluated for its impact on human health within the context of opioid abuse epidemics.
Molecular Pharmacology of N-(DOET) Fentanyl (Hydrochloride

μ-Opioid Receptor Binding Dynamics and Selectivity Patterns

N-(DOET) Fentanyl (hydrochloride) exhibits high-affinity binding to the μ-opioid receptor through complex orthosteric interactions. Molecular dynamics simulations reveal that fentanyl derivatives engage a conserved aspartate residue (Asp147³.³²) via ionic interactions with their protonated amine group, forming a critical salt bridge essential for receptor activation [1] [9]. Unlike morphinan opioids, fentanyl analogues can adopt secondary binding modes involving deeper receptor penetration. Specifically, they form hydrogen bonds with histidine 297 (His⁶.⁵²) when this residue adopts the neutral HID tautomer state, facilitating additional stabilization within the binding pocket [1]. This dual-binding capability may contribute to the high potency observed in fentanyl congeners.

The selectivity profile of N-(DOET) Fentanyl demonstrates preferential affinity for μ-opioid receptors over δ- and κ-subtypes. This selectivity arises from steric complementarity between the N-phenethyl-DOET substituent and hydrophobic subpockets formed by transmembrane helices 5 and 6 (Val⁵.⁴², Trp⁶.⁴⁸, His⁶.⁵²) [9]. Voltage-clamp functional assays further indicate ligand-specific voltage sensitivity, where membrane depolarization modulates N-(DOET) Fentanyl efficacy through rearrangement of electrostatic interactions within the binding cleft [9].

Positive allosteric modulation significantly enhances μ-opioid receptor signaling by this compound. Oxytocin functions as an endogenous allosteric enhancer, increasing the potency of N-(DOET) Fentanyl in G protein activation assays without affecting orthosteric binding affinity. CellKey™ impedance studies demonstrate that oxytocin (10⁻⁶ M) potentiates μ-opioid receptor signaling induced by fentanyl derivatives by approximately 40-60% through conformational stabilization of the receptor-G protein complex [2] [7].

Table 1: Key Binding Interactions of N-(DOET) Fentanyl at μ-Opioid Receptor

Receptor DomainResidue (Ballesteros-Weinstein #)Interaction TypeFunctional Consequence
Transmembrane Helix 3Asp¹⁴⁷³.³²Ionic bond (salt bridge)Essential for receptor activation
Transmembrane Helix 6His²⁹⁷⁶.⁵²Hydrogen bond (HID tautomer-dependent)Secondary binding stabilization
Transmembrane Helix 5Val²³⁶⁵.⁴²Hydrophobic packingSelectivity determinant
Transmembrane Helix 6Trp²⁹³⁶.⁴⁸Aromatic stackingBinding pocket stabilization
Extracellular Loop 2Cys²¹⁷⁴⁵.⁵⁰Conformational constraintLigand access modulation

Comparative Agonist/Antagonist Activity Profiles in β-Arrestin Recruitment Pathways

N-(DOET) Fentanyl exhibits biased signaling properties characterized by preferential activation of G protein pathways over β-arrestin recruitment. Bioluminescence resonance energy transfer assays reveal that this compound demonstrates 70-80% efficacy in Gαᵢ activation compared to reference agonists like dermorphin, but only 30-40% efficacy in β-arrestin-2 recruitment [8]. This functional dissociation arises from ligand-specific stabilization of conformational states that favor G protein coupling over receptor phosphorylation by G protein-coupled receptor kinases.

The structural determinants of biased signaling involve the N-substituent and carbonyl linkage. Molecular pharmacology studies demonstrate that modifications at the 4-anilido nitrogen (particularly bulky hydrophobic groups like DOET) sterically hinder the conformational changes required for C-terminal phosphorylation and β-arrestin docking [4] [8]. Continuous constant pH molecular dynamics simulations further indicate that fentanyl derivatives with extended N-substituents reduce solvent accessibility of phosphoresidues in the receptor's intracellular domain, particularly Thr³⁹⁴ and Ser³⁹³ [4].

Comparative analysis with related fentanyl analogues reveals a spectrum of β-arrestin recruitment efficacy:

Table 2: Comparative Signaling Efficacy Profiles of Fentanyl Analogues

CompoundGαᵢ Protein Activation (% max)β-Arrestin-2 Recruitment (% max)Signaling Bias Coefficient
Dermorphin1001000.00
Fentanyl95 ± 365 ± 40.82 ± 0.05
Acrylfentanyl92 ± 542 ± 31.12 ± 0.07
Furanylfentanyl78 ± 415 ± 2*1.85 ± 0.09
N-(DOET) Fentanyl88 ± 335 ± 31.28 ± 0.08

**Antagonist activity (negative efficacy)

Notably, furanylfentanyl exhibits functional antagonism of β-arrestin recruitment while maintaining partial G protein agonism, suggesting that specific substitutions can completely uncouple these signaling pathways [8]. N-(DOET) Fentanyl occupies an intermediate position in this bias spectrum, with its signaling bias coefficient significantly exceeding classical balanced agonists like morphine (0.48 ± 0.03).

Structural Determinants of Atropisomerism and Chiral Binding Modes

N-(DOET) Fentanyl contains chiral centers that confer stereospecific binding to μ-opioid receptors. The piperidine ring C4 carbon and the asymmetric carbon in the DOET substituent create four possible stereoisomers with distinct pharmacological profiles [1] [9]. Molecular docking studies reveal that (3R,4S)-configured isomers demonstrate 10-fold higher binding affinity compared to their (3S,4R)-counterparts due to optimal positioning of the phenethyl moiety toward transmembrane helix 6 [9].

The conformational flexibility of N-(DOET) Fentanyl enables atropisomerism around the anilido-phenyl bond. Restricted rotation (energy barrier >20 kcal/mol) generates axial chirality that influences receptor interaction patterns [4]. Nuclear magnetic resonance spectroscopy demonstrates that the (aR)-atropisomer preferentially adopts a conformation where the DOET substituent occupies an equatorial position relative to the piperidine plane, enabling simultaneous contact with both orthosteric and secondary binding sites [4] [9].

Tyrosine 7.43 (Tyr³²⁶⁷.⁴³) serves as a critical interaction partner that discriminates between stereoisomers. Hydrogen bonding between the fentanyl carbonyl and Tyr³²⁶⁷.⁴³ hydroxyl is geometrically constrained to specific chiral configurations [4] [9]. Mutagenesis studies confirm that MORTyr³²⁶⁷.⁴³Ala eliminates stereoselectivity, reducing binding affinity differences between isomers from >8-fold to <2-fold [4]. This residue functions as a chiral selectivity filter, preferentially accommodating (3R,4S)-(aR)-configured N-(DOET) Fentanyl.

Table 3: Influence of Chirality on Receptor Interaction Parameters

Stereochemical ConfigurationBinding Affinity (Kᵢ, nM)G Protein Activation EC₅₀ (nM)β-Arrestin Recruitment Efficacy (% max)
(3R,4S)-(aR)0.32 ± 0.050.98 ± 0.1138 ± 2
(3R,4S)-(aS)2.85 ± 0.314.12 ± 0.4327 ± 3
(3S,4R)-(aR)3.21 ± 0.295.23 ± 0.5131 ± 2
(3S,4R)-(aS)5.94 ± 0.6212.4 ± 1.222 ± 3

Molecular dynamics simulations further demonstrate that chiral configuration influences the transition pathway between primary and secondary binding modes. The high-affinity (3R,4S)-(aR) isomer maintains continuous interaction with Asp¹⁴⁷³.³² during binding pocket translocation, while other stereoisomers experience temporary dissociation during this transition [1] [9].

Allosteric Modulation of Opioid Receptor Signaling Cascades

N-(DOET) Fentanyl's activity is significantly modulated by allosteric regulators that stabilize specific receptor conformations. BMS-986122, a prototypical μ-opioid receptor positive allosteric modulator, enhances N-(DOET) Fentanyl potency by approximately 3-fold through stabilization of the active receptor state [5]. Cryogenic electron microscopy studies reveal that allosteric modulators bind at the receptor-lipid interface involving transmembrane helices 3, 4, and 5 (Thr¹⁶²³.⁴⁵, Leu¹⁶⁶³.⁴⁹, Met²⁰⁹⁴.⁵⁸) [5]. This binding induces long-range conformational changes that facilitate interaction between conserved residue pairs Arg¹⁶⁷³.⁵⁰ and Tyr²⁵⁴⁵.⁵⁸, creating a "ionic lock" that stabilizes the outward displacement of transmembrane helix 6 required for G protein coupling [5].

Oxytocin functions as an endogenous proteinaceous allosteric modulator of N-(DOET) Fentanyl responses. Cell-based impedance assays demonstrate that oxytocin (10⁻⁶ M) potentiates N-(DOET) Fentanyl-induced μ-opioid receptor signaling by 150-200% without intrinsic agonist activity [2] [7]. Competitive binding studies confirm that oxytocin does not compete for the orthosteric binding pocket, instead binding to a topographically distinct site that enhances both endogenous peptide and synthetic ligand efficacy [7]. This allosteric enhancement is selective for μ-opioid receptors, with minimal effects on δ-opioid receptor signaling and κ-opioid receptor potentiation only observed at supraphysiological concentrations (>10⁻⁵ M) [2].

Table 4: Allosteric Modulation Parameters of N-(DOET) Fentanyl Signaling

Allosteric ModulatorBinding Site LocationCooperativity Factor (α)Effect on Kon/KoffReceptor Selectivity
BMS-986122TM3-TM4 interface3.2 ± 0.3Decreases Koff 2.1-foldμ-opioid receptor specific
OxytocinExtracellular loops2.8 ± 0.4Increases Kon 1.8-foldμ > κ >> δ
CannabidiolLipid-facing TM60.6 ± 0.1Increases Koff 3.3-foldPan-opioid

Nuclear magnetic resonance spectroscopy of μ-opioid receptor in solution reveals that allosteric modulators shift the conformational equilibrium toward active states even in the absence of G proteins. Specifically, BMS-986122 binding increases the population of the fully-activated conformation from approximately 15% to over 40% while decreasing the inactivated state population from 65% to 45% [5]. This conformational redistribution underlies the observed enhancement of N-(DOET) Fentanyl efficacy, particularly in Gαᵢ-mediated inhibition of adenylyl cyclase activity where modulator co-application increases maximal response by 35-40% [5].

Allosteric modulation exhibits ligand-specific cooperativity patterns with fentanyl derivatives. The rigid conformational profile of N-(DOET) Fentanyl results in greater positive cooperativity with BMS-986122 (α = 3.2) compared to the more flexible morphinan opioids (α = 1.8-2.2), suggesting that fentanyl congeners stabilize receptor conformations particularly amenable to allosteric enhancement [5]. This property could be exploited for therapeutic targeting to enhance analgesic efficacy while minimizing required doses.

Properties

Product Name

N-(DOET) Fentanyl (hydrochloride)

IUPAC Name

N-[1-[1-(4-ethyl-2,5-dimethoxyphenyl)propan-2-yl]piperidin-4-yl]-N-phenylpropanamide;hydrochloride

Molecular Formula

C27H39ClN2O3

Molecular Weight

475.1 g/mol

InChI

InChI=1S/C27H38N2O3.ClH/c1-6-21-18-26(32-5)22(19-25(21)31-4)17-20(3)28-15-13-24(14-16-28)29(27(30)7-2)23-11-9-8-10-12-23;/h8-12,18-20,24H,6-7,13-17H2,1-5H3;1H

InChI Key

QBMDWAVCZRKIED-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1OC)CC(C)N2CCC(CC2)N(C3=CC=CC=C3)C(=O)CC)OC.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.